

2-bromo-9H-thioxanthen-9-one synthesis pathway

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Compound of Interest

Compound Name: 2-bromo-9H-thioxanthen-9-one

Cat. No.: B1585316

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An In-depth Technical Guide to the Synthesis of **2-bromo-9H-thioxanthen-9-one**

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to **2-bromo-9H-thioxanthen-9-one**, a pivotal heterocyclic compound in the development of pharmaceuticals, dyes, and materials for organic electronics.[1][2][3] We delve into the primary synthetic strategies, focusing on the underlying chemical principles and experimental considerations essential for successful laboratory execution. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis, purification, and characterization of this versatile chemical intermediate.

Introduction: The Significance of the Thioxanthenone Core

The thioxanthen-9-one scaffold is a prominent structural motif in medicinal and materials chemistry.[4] These benzo-annulated heterocycles are integral to a variety of compounds exhibiting a wide spectrum of biological activities, including antitumor, antipsychotic, and antimicrobial properties.[1][4][5] The introduction of a bromine substituent at the 2-position, yielding **2-bromo-9H-thioxanthen-9-one**, significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile functional handle for subsequent cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing for the

generation of diverse molecular libraries.^[1] Furthermore, the unique electronic properties of the thioxanthenone core make its derivatives suitable for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.^{[1][3][5]}

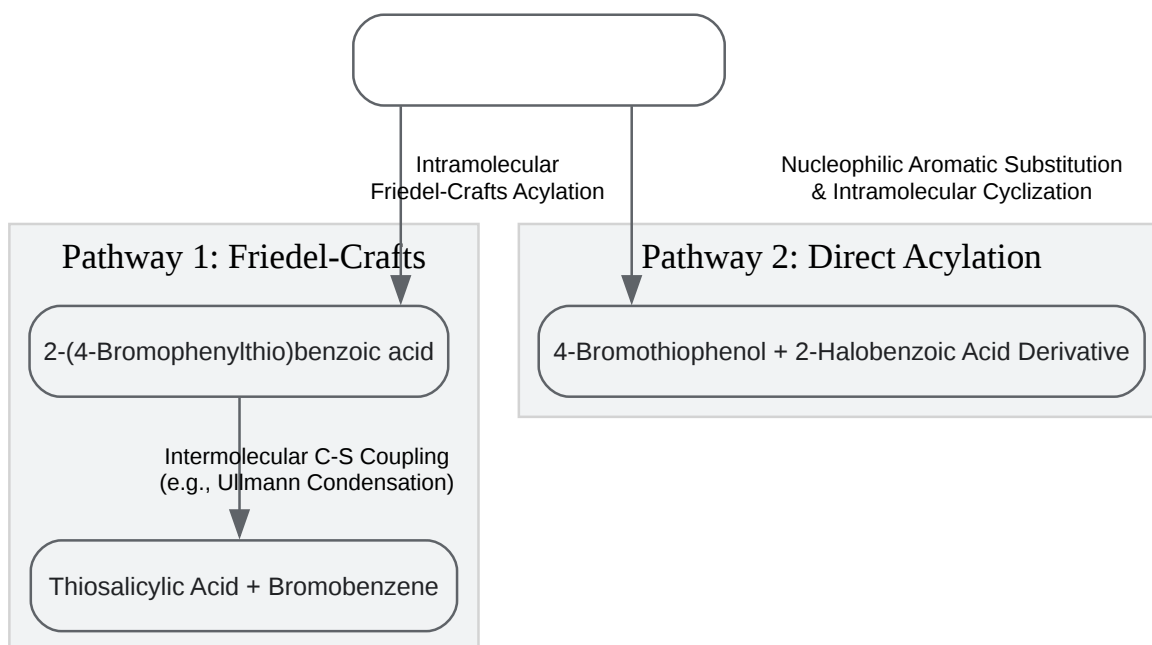
Core Molecular Data

A summary of the essential physicochemical properties of **2-bromo-9H-thioxanthen-9-one** is presented below. These parameters are critical for experimental design, purification, and analytical characterization.

| Property | Value | Source(s) |
|-------------------|---|----------------------|
| Molecular Formula | C ₁₃ H ₇ BrOS | ^{[2][6]} |
| Molecular Weight | 291.16 g/mol | ^{[2][6]} |
| CAS Number | 20077-10-5 | ^[6] |
| Appearance | White to orange to green powder/crystal | ^{[2][3][6]} |
| Melting Point | 164 - 168 °C | ^{[2][6]} |
| Purity (Typical) | ≥ 95-96% (GC) | ^{[3][6][7]} |
| Synonyms | 2-Bromothioxanthone, 2-Bromothioxanthen-9-one | ^{[2][8][9]} |

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of **2-bromo-9H-thioxanthen-9-one** reveals two primary bond disconnections that form the basis of the most common synthetic strategies. The central tricyclic system can be deconstructed via cleavage of the C-S and C-C bonds formed during the final cyclization step.



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